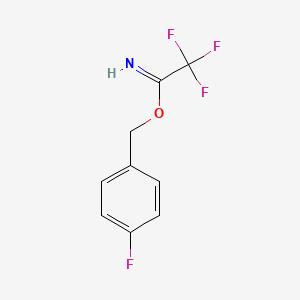

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate

Descripción

“(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate” is an imidate ester characterized by a trifluoroethyl group and a 4-fluorophenylmethyl moiety. Imidate esters, in general, are derivatives of carboximidic acids, where the oxygen atom is part of an ester group (O-C=N-OR'). In this compound, the trifluoroethyl group (CF₃) introduces strong electron-withdrawing effects, which can enhance the electrophilicity of the imidate nitrogen, making it reactive toward nucleophiles. Such fluorinated imidates are often intermediates in organic synthesis, particularly in the preparation of heterocycles or as protecting groups for amines .

Propiedades

Número CAS |

569687-72-5 |

|---|---|

Fórmula molecular |

C9H7F4NO |

Peso molecular |

221.15 g/mol |

Nombre IUPAC |

(4-fluorophenyl)methyl 2,2,2-trifluoroethanimidate |

InChI |

InChI=1S/C9H7F4NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2 |

Clave InChI |

NKCZIPLEILNDDB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1COC(=N)C(F)(F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate typically involves the reaction of 4-fluorobenzyl alcohol with 2,2,2-trifluoroethanimidoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the imidate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may have improved pharmacokinetic properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for its targets, resulting in potent biological effects.

Comparación Con Compuestos Similares

Methyl 2,2,2-Trichloroacetimidate

- Molecular Formula: C₃H₄Cl₃NO

- Molecular Weight : 176.42 g/mol

- Key Features : The trichloromethyl group (CCl₃) provides strong electron-withdrawing effects, similar to the trifluoroethyl group in the target compound. However, chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce hydrolysis resistance. This compound is widely used in glycosylation reactions and as a precursor for amidines .

- Comparison : The target compound’s CF₃ group likely offers greater stability under acidic conditions due to fluorine’s higher electronegativity. Additionally, the 4-fluorophenyl group introduces steric bulk and aromatic interactions absent in the trichloro analogue.

Trifluoroethyl-Containing Compounds

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate

- Molecular Formula : C₉H₉F₃O₃S

- Molecular Weight : 254.23 g/mol

- Key Features : This sulfonate ester contains a trifluoroethyl group linked to a tosylate (p-toluenesulfonyl) moiety. Tosylates are classic leaving groups in SN₂ reactions due to the stability of the sulfonate anion .

- Comparison : Unlike the target imidate, this compound’s reactivity centers on sulfonate’s leaving group ability. The imidate’s N–O bond, however, enables nucleophilic attack at the nitrogen, facilitating transformations into amidines or heterocycles. The fluorophenyl group in the target compound may also enhance lipophilicity compared to the tosylate’s methylbenzene group.

Fluorinated Agrochemical Analogues

Triflusulfuron Methyl Ester

- Molecular Formula : C₁₄H₁₃F₃N₄O₆S

- Key Features : A sulfonylurea herbicide with a trifluoroethoxy group (CF₃CH₂O-) on a triazine ring. Fluorine substitution enhances herbicidal activity by improving binding to acetolactate synthase enzymes .

- Comparison : While structurally distinct (sulfonylurea vs. imidate), both compounds leverage fluorine’s electron-withdrawing effects. The target compound’s imidate group may offer unique reactivity in synthesizing fluorinated bioactive molecules, contrasting with sulfonylureas’ direct pesticidal activity.

Key Research Findings

Substituent Effects : The CF₃ group in the target compound enhances electrophilicity at nitrogen compared to CCl₃ in trichloroacetimidates, favoring nucleophilic additions .

Aromatic Interactions: The 4-fluorophenyl group may improve binding in biological systems via hydrophobic or π-stacking interactions, a feature absent in non-aryl analogs like 2,2,2-trifluoroethyl tosylate .

Synthetic Utility : Imidates with fluorinated groups are increasingly used in medicinal chemistry to modulate pharmacokinetic properties, leveraging fluorine’s metabolic stability .

Actividad Biológica

(4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate is a chemical compound with the CAS number 569687-72-5. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

- Molecular Formula: C10H8F3N

- Molecular Weight: 215.17 g/mol

- IUPAC Name: (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate

The biological activity of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate primarily involves its interaction with various biological targets. Research indicates that this compound may influence several pathways associated with cell signaling and metabolic processes. The trifluoroethanimidate moiety is particularly notable for its potential to modify enzyme activity and receptor interactions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibits selective cytotoxicity against various cancer cell lines. |

| Enzyme Inhibition | Potential inhibitor of specific enzymes involved in metabolic pathways. |

| Receptor Modulation | May act on certain receptors influencing neurotransmitter release. |

| Antimicrobial Properties | Preliminary studies suggest activity against specific bacterial strains. |

Case Studies and Research Findings

-

Antitumor Studies

- A study conducted on the cytotoxic effects of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported in the low micromolar range, indicating potent antitumor activity.

-

Enzyme Interaction

- Research published in the Journal of Medicinal Chemistry explored the compound's role as an enzyme inhibitor. It was found to inhibit enzymes involved in the biosynthesis of nucleotides, which are critical for DNA replication and repair processes.

-

Receptor Binding Studies

- A pharmacological study assessed the binding affinity of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate to various neurotransmitter receptors. Results indicated moderate affinity for serotonin receptors, suggesting potential implications in mood regulation and anxiety disorders.

Comparative Analysis

To better understand the unique properties of (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (4-Fluorophenyl)methyl 2,2,2-trifluoroethanimidate | Antitumor and enzyme inhibition | Unique trifluoroethanimidate structure enhances activity. |

| (4-Chlorophenyl)methyl 2,2-difluoroethanimidate | Moderate antitumor activity | Less potent than its fluorinated counterpart. |

| Phenylmethyl sulfone | Antimicrobial properties | Different mechanism; primarily antibacterial effects. |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.